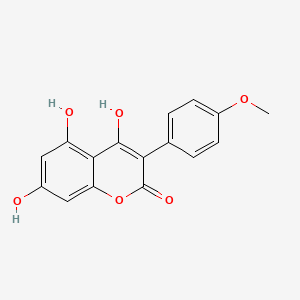

Coumarin, 4,5,7-trihydroxy-3-(p-methoxyphenyl)-

Overview

Description

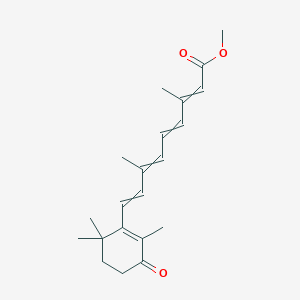

Coumarin, 4,5,7-trihydroxy-3-(p-methoxyphenyl)- is a chemical compound with the molecular formula C16H12O6 . It has an average mass of 300.263 Da and a monoisotopic mass of 300.063385 Da . This product is intended for research use only.

Synthesis Analysis

The synthesis of coumarin heterocycles has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . A review on the synthesis methods of coumarin systems includes recent research from 2016 to mid-2020 . The methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis

The molecular structure of Coumarin, 4,5,7-trihydroxy-3-(p-methoxyphenyl)- is represented by the formula C16H12O6 . The average mass is 300.263 Da and the monoisotopic mass is 300.063385 Da .Chemical Reactions Analysis

The synthesis of coumarin systems has been extensively studied, with a focus on the co-groups of the coumarin ring . These methods are performed under classical and non-classical conditions, often using green solvents, catalysts, and other procedures .Scientific Research Applications

Structural and Synthetic Characterization

Coumarin derivatives, such as dihydrocoumarins, are of interest due to their structural versatility. A study by Vaz et al. (2017) focused on the crystal structure and spectroscopic characterization of 4-(4-methoxyphenyl)-3,4-dihydro-chromen-2-one (C16H14O3), highlighting its structural properties and theoretical calculations using density functional theory. This analysis sheds light on the compound's chemical reactivity and stability, indicating its potential for further application in organic synthesis and medicinal research (Vaz et al., 2017).

Anticancer Activity

Coumarin derivatives have been investigated for their anticancer properties. Miri et al. (2016) studied the structure-activity relationship of 4-methylcoumarin derivatives, demonstrating considerable anticancer capacity against human cancer cell lines. The study identified specific coumarin derivatives with potent cytotoxic effects, suggesting their potential as novel chemotherapeutic agents (Miri et al., 2016).

Antifungal and Antibacterial Activities

Coumarins also exhibit significant antifungal and antibacterial activities. Al-Amiery et al. (2012) synthesized new coumarins showing notable antifungal activities against selected fungi types. These findings highlight the potential of coumarin derivatives in developing new antifungal agents (Al-Amiery et al., 2012).

Antioxidant Properties

The antioxidant capabilities of coumarin derivatives are well-documented. Veselinovic et al. (2014) conducted a study on the structure-activity relationship of hydroxy 4-phenyl coumarins, revealing good antioxidant activity for certain derivatives. This suggests their potential therapeutic applications in conditions characterized by oxidative stress (Veselinovic et al., 2014).

Anti-proliferative and Radical Scavenging Activities

Further research into coumarin derivatives, like Serra et al. (2012), reports on the synthesis of diversely substituted 4-oxycoumarin derivatives, evaluating their anti-proliferative effects on various cancer cell lines. This study not only supports the anticancer potential of coumarin derivatives but also highlights their utility in creating new drugs with cytotoxic effects (Serra et al., 2012).

properties

IUPAC Name |

4,5,7-trihydroxy-3-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-10-4-2-8(3-5-10)13-15(19)14-11(18)6-9(17)7-12(14)22-16(13)20/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPQVCVRQQYHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715665 | |

| Record name | 4,5,7-Trihydroxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coumarin, 4,5,7-trihydroxy-3-(p-methoxyphenyl)- | |

CAS RN |

4376-81-2 | |

| Record name | 4,5,7-Trihydroxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B1505746.png)

![2-(Allylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B1505768.png)